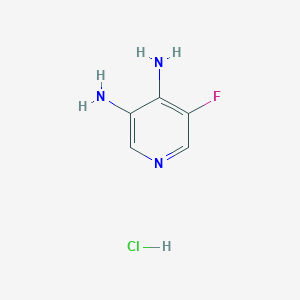

5-Fluoropyridine-3,4-diamine hydrochloride

Description

Properties

Molecular Formula |

C5H7ClFN3 |

|---|---|

Molecular Weight |

163.58 g/mol |

IUPAC Name |

5-fluoropyridine-3,4-diamine;hydrochloride |

InChI |

InChI=1S/C5H6FN3.ClH/c6-3-1-9-2-4(7)5(3)8;/h1-2H,7H2,(H2,8,9);1H |

InChI Key |

AMSZVYSTCONORL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)F)N)N.Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 5 Fluoropyridine 3,4 Diamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-Fluoropyridine-3,4-diamine hydrochloride, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR techniques offers a complete structural assignment.

Proton (¹H) NMR Spectroscopy for Chemical Environment and Connectivity

Proton (¹H) NMR spectroscopy provides information on the number and type of hydrogen atoms in a molecule. In the case of 5-Fluoropyridine-3,4-diamine hydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (NH₂) protons. The electron-withdrawing fluorine atom and the electron-donating amine groups significantly influence the chemical shifts of the adjacent protons on the pyridine (B92270) ring.

The two aromatic protons, H-2 and H-6, would appear as distinct signals in the downfield region typical for aromatic compounds. The proton at the C-2 position is anticipated to be a doublet due to coupling with the fluorine atom (a four-bond coupling, ⁴JHF) and potentially a smaller coupling to the H-6 proton. The proton at the C-6 position would likely appear as a doublet due to coupling with the fluorine atom (a three-bond coupling, ³JHF). The signals from the two amine groups (at C-3 and C-4) and the hydrochloride proton may appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O).

Interactive Data Table: Predicted ¹H NMR Data

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.5 - 7.8 | Doublet (d) | ⁴JHF ≈ 2-4 Hz |

| H-6 | 6.8 - 7.1 | Doublet (d) | ³JHF ≈ 8-10 Hz |

| 3-NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | N/A |

| 4-NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | N/A |

| HCl | 10 - 12 | Broad Singlet (br s) | N/A |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. youtube.com Due to the low natural abundance of the ¹³C isotope (about 1.1%), these spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a singlet. udel.educhemistrysteps.com For 5-Fluoropyridine-3,4-diamine hydrochloride, five distinct signals are expected for the five carbons of the pyridine ring.

The chemical shifts are heavily influenced by the substituents. The carbon atom directly bonded to the fluorine atom (C-5) will show a large one-bond coupling (¹JCF) and appear as a doublet in a proton-coupled ¹³C spectrum. fluorine1.ru Its chemical shift will be significantly downfield. The carbons bearing the amine groups (C-3 and C-4) will also be shifted downfield. The other carbons (C-2 and C-6) will show smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atom, respectively. chemistrysteps.com

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Expected Coupling to ¹⁹F |

| C-2 | 135 - 140 | ²JCF (small) |

| C-3 | 140 - 145 | ³JCF (small) |

| C-4 | 125 - 130 | ⁴JCF (negligible) |

| C-5 | 150 - 158 | ¹JCF (large) |

| C-6 | 115 - 120 | ³JCF (small) |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Nuclei Environment and Coupling Phenomena

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org It provides valuable information about the chemical environment of fluorine atoms in a molecule and exhibits a wide range of chemical shifts, which minimizes signal overlap. huji.ac.ilthermofisher.comwikiwand.com

For 5-Fluoropyridine-3,4-diamine hydrochloride, a single signal is expected in the ¹⁹F NMR spectrum. This signal's multiplicity will be a triplet of doublets (or a more complex multiplet) due to coupling with the adjacent aromatic protons. Specifically, it will couple to the proton at C-6 (³JFH) and the proton at C-2 (⁴JFH). wikipedia.org The precise chemical shift provides a sensitive probe of the electronic environment of the fluorinated pyridine ring.

Interactive Data Table: Predicted ¹⁹F NMR Data

| Fluorine Position | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-5 | -120 to -140 | Triplet of Doublets (td) | ³JFH ≈ 8-10 Hz, ⁴JFH ≈ 2-4 Hz |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Connectivity

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu In this molecule, a COSY spectrum would primarily show a cross-peak between the aromatic protons H-2 and H-6 if there is a discernible four-bond coupling (⁴JHH), confirming their relationship within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). researchgate.netcolumbia.edu It is invaluable for assigning which proton signal corresponds to which carbon signal. For example, it would definitively link the ¹H signal at 7.5-7.8 ppm to the ¹³C signal at 135-140 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.eduresearchgate.net HMBC is critical for piecing together the molecular framework, especially for connecting protonated carbons to quaternary (non-protonated) carbons. Key correlations would include the H-2 proton to carbons C-3, C-4, and C-6, and the H-6 proton to carbons C-2, C-4, and C-5. These correlations are essential to confirm the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond connectivity, NOESY identifies atoms that are close to each other in space (through-space correlation). spbu.ru This can be used to confirm the relative positions of substituents. For instance, a NOESY spectrum could show a correlation between the C-4 amine protons and the H-2/H-6 protons, providing evidence for their spatial proximity. The accuracy of distances derived from NOESY data can be high but may be affected by factors like molecular flexibility. diva-portal.orgnih.gov

Signal Amplification by Reversible Exchange (SABRE) NMR for Enhanced Sensitivity in Fluorinated Pyridine Derivatives

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically increases the sensitivity of NMR spectroscopy by transferring the spin order of parahydrogen to a substrate molecule via an organometallic catalyst. york.ac.uknih.gov This process is reversible and does not chemically alter the target molecule. york.ac.uk SABRE is particularly effective for N-heterocyclic compounds like pyridine and its derivatives. nih.govresearchgate.net

For 5-Fluoropyridine-3,4-diamine hydrochloride, SABRE could provide signal enhancements of several orders of magnitude for ¹H, ¹³C, and ¹⁹F nuclei. researchgate.netnih.gov This enhanced sensitivity would allow for rapid analysis at very low concentrations, which is otherwise challenging for standard NMR, especially for the less sensitive ¹³C nucleus. nih.gov The ability to hyperpolarize ¹⁹F nuclei is a significant advantage for studying fluorinated compounds, enabling detailed structural and interaction studies that might not be feasible with conventional methods. researchgate.netnsu.runih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For 5-Fluoropyridine-3,4-diamine hydrochloride, electrospray ionization (ESI) would be a suitable method, which would likely show a prominent peak for the protonated molecular ion [M+H]⁺, where M is the mass of the free base (5-Fluoropyridine-3,4-diamine). High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the unambiguous determination of its elemental formula (C₅H₇FN₃).

Tandem MS (MS/MS) experiments involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a fingerprint that helps to confirm the structure. For perhalogenated pyridine derivatives, fragmentation often involves the loss of substituents or cleavage of the ring structure. nih.gov Expected fragmentation pathways for this molecule could include the loss of ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), or other small neutral molecules, providing further evidence for the arrangement of the amine and fluoro substituents on the pyridine core. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value (Proposed) | Identity |

| 128.06 | [M+H]⁺ (Protonated molecular ion of C₅H₆FN₃) |

| 111.03 | [M+H - NH₃]⁺ |

| 101.05 | [M+H - HCN]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For 5-Fluoropyridine-3,4-diamine, which has a molecular formula of C₅H₆FN₃, the theoretical exact mass can be calculated. The hydrochloride salt will exist as the protonated form of the parent molecule in the mass spectrometer.

Table 1: Predicted m/z Adducts for a Related Diaminopyridine Compound (Data based on 5-(3-fluorophenyl)pyridine-3,4-diamine) nih.gov

| Adduct | Predicted m/z |

| [M+H]⁺ | 204.09316 |

| [M+Na]⁺ | 226.07510 |

| [M+NH₄]⁺ | 221.11970 |

| [M+K]⁺ | 242.04904 |

For 5-Fluoropyridine-3,4-diamine, the protonated molecule ([M+H]⁺) would be the primary ion of interest in confirming its identity, and its measured mass would be expected to be very close to the calculated theoretical value.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates a sample's components via liquid chromatography and then detects and identifies them using mass spectrometry. This makes it highly effective for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

In the synthesis of related heterocyclic compounds, such as 3-[¹⁸F]fluoro-4-aminopyridine, High-Performance Liquid Chromatography (HPLC) is used to monitor the incorporation of the fluorine-18 (B77423) label and the subsequent deprotection steps. nih.gov The final product's purity is also confirmed by analytical HPLC, which showed a radiochemical purity of over 98%. nih.gov Similarly, for 5-Fluoropyridine-3,4-diamine hydrochloride, an LC-MS method would be developed to separate the target compound from any starting materials, by-products, or degradation products. The mass spectrometer would then confirm the identity of the main peak as the desired product and identify any impurities present. Commercial suppliers of similar chemical entities often provide LC-MS data as part of their certificate of analysis to validate the compound's purity. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. The structure of 5-Fluoropyridine-3,4-diamine hydrochloride contains several key functional groups that would give rise to characteristic IR absorption bands.

While specific IR data for the title compound is not available, the IR spectrum of the closely related 2-amino-5-fluoropyridine (B1271945) has been used to affirm its structure. researchgate.net Furthermore, detailed spectroscopic characterization is available for 5-chloropyridine-2,3-diamine, an analog where the fluorine is replaced by chlorine. researchgate.net Based on these related structures, the expected IR absorptions for 5-Fluoropyridine-3,4-diamine would include:

N-H stretching vibrations from the two amino groups, typically appearing in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations from the aromatic ring.

C=C and C=N stretching vibrations within the pyridine ring, found in the 1400-1600 cm⁻¹ region.

C-F stretching vibration , which is a strong absorption and would be a key indicator of successful fluorination.

N-H bending vibrations .

The hydrochloride form may show a broad absorption feature associated with the ammonium (B1175870) salt (R₃N⁺-H).

Raman Spectroscopy (if applicable)

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to non-polar bonds. For fluorinated pyrimidine (B1678525) derivatives like 5-Fluorouracil, Raman spectroscopy has been effectively used for analysis. mdpi.com Key vibrational modes observed for 5-Fluorouracil included the pyrimidine ring breathing mode, a C-F stretching mode, and C-H wagging modes. mdpi.com A Raman spectrum of 5-Fluoropyridine-3,4-diamine hydrochloride would be expected to show characteristic peaks for the pyridine ring and the C-F bond, providing a unique molecular fingerprint.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

Direct crystallographic data for 5-Fluoropyridine-3,4-diamine hydrochloride is not present in the searched literature. However, a detailed single-crystal X-ray diffraction study has been performed on its structural analog, 5-chloropyridine-2,3-diamine. researchgate.net The findings from this study offer significant insight into the likely solid-state structure of the fluoro-derivative.

In the crystal structure of 5-chloropyridine-2,3-diamine, the molecule is nearly planar. researchgate.net The two amino groups are twisted out of the plane of the pyridine ring to minimize steric hindrance between them. researchgate.net The molecules are linked in the crystal by intermolecular hydrogen bonds involving the amino groups and the pyridine nitrogen atom, forming spiral columns with offset face-to-face π-stacking. researchgate.net It is highly probable that 5-Fluoropyridine-3,4-diamine hydrochloride would adopt a similar crystal packing motif, driven by hydrogen bonding and π-stacking interactions. In the hydrochloride salt, one of the pyridine ring nitrogens would be protonated, further influencing the hydrogen-bonding network. nih.gov

Table 2: Crystallographic Data for the Analogous 5-chloropyridine-2,3-diamine researchgate.net

| Parameter | Value |

| Chemical Formula | C₅H₆ClN₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.7565 (8) |

| b (Å) | 8.7002 (17) |

| c (Å) | 18.350 (4) |

| V (ų) | 599.7 (2) |

| Z | 4 |

| Temperature (K) | 125 |

Chromatographic and Other Analytical Techniques for Purity and Separation

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds. For diaminopyridines, High-Performance Liquid Chromatography (HPLC) is a well-established method.

A stability-indicating HPLC method has been developed for the parent compound, 3,4-Diaminopyridine (B372788). mdpi.com This method utilizes a C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer at a low pH. mdpi.com Such a method is designed to be specific, precise, and accurate, capable of separating the main compound from its degradation products and related substances. mdpi.com A similar HPLC or Ultra-High-Performance Liquid Chromatography (UPLC) method would be applicable for determining the purity of 5-Fluoropyridine-3,4-diamine hydrochloride. Key validation parameters for such a method would include:

Specificity: The ability to resolve the analyte peak from all potential impurities.

Linearity: A proportional relationship between the peak area and the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Purification of the final product after synthesis is also commonly achieved using preparative HPLC. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC)

UPLC and HPLC are powerful analytical techniques used for the separation, identification, and quantification of components in a mixture. These methods are particularly well-suited for the analysis of polar aromatic compounds like 5-Fluoropyridine-3,4-diamine hydrochloride. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent).

For fluorinated pyridine derivatives, reversed-phase HPLC and UPLC are commonly employed. In this mode, a nonpolar stationary phase, such as C18-bonded silica (B1680970), is used in conjunction with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol (B129727). The retention of the analyte is influenced by its polarity; less polar compounds are retained longer on the column.

Given the basic nature of the amine groups in 5-Fluoropyridine-3,4-diamine hydrochloride, which can cause poor peak shape and inconsistent retention times on standard silica-based columns, it is often necessary to modify the mobile phase. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, or a base, like ammonia solution, helps to ensure consistent ionization of the analyte and minimize undesirable interactions with the stationary phase. google.com An alternative approach for the analysis of primary aromatic amines involves adjusting the sample pH to a more basic level before injection to ensure the compounds are in their neutral form, which can improve peak shape and retention. nih.gov

A specific HPLC method for the related compound 3,4-diaminopyridine utilizes a C18 column with a mobile phase of acetonitrile and an aqueous solution containing sodium octanesulfonate and ammonium acetate, with the pH adjusted to 1.9 with trifluoroacetic acid. nih.gov For fluorinated aromatic amines, pentafluorophenylpropyl (PFPP) columns can also offer alternative selectivity and improved separation. acs.org

Detailed Research Findings:

While specific UPLC and HPLC methods for 5-Fluoropyridine-3,4-diamine hydrochloride are not extensively detailed in publicly available literature, a suitable method can be extrapolated from the analysis of structurally similar compounds. A patent for fused imidazole (B134444) derivatives describes the purification of a related intermediate, 6-Chloro-5-fluoropyridine-3,4-diamine, using reversed-phase HPLC with a C18 column and a water/acetonitrile gradient containing an ammonia solution. google.com This suggests that similar conditions would be effective for 5-Fluoropyridine-3,4-diamine hydrochloride.

Below are representative data tables for hypothetical UPLC and HPLC methods for the analysis of 5-Fluoropyridine-3,4-diamine hydrochloride, based on established methods for related compounds.

Table 1: Example UPLC Method Parameters

| Parameter | Value |

|---|---|

| Instrument | ACQUITY UPLC I-Class System or similar |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 1 µL |

Table 2: Example HPLC Method Parameters

| Parameter | Value |

|---|---|

| Instrument | Agilent 1260 Infinity II or similar |

| Column | X-Bridge C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | Water + 0.2% Ammonia Solution |

| Mobile Phase B | Acetonitrile + 0.2% Ammonia Solution |

| Gradient | 10% to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 5 µL |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. It is an essential tool in synthetic chemistry for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

In TLC, a thin layer of adsorbent material, typically silica gel, is coated onto a flat carrier such as a glass plate or aluminum foil. A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential affinity for the stationary phase and their solubility in the mobile phase.

For polar, aromatic amines like 5-Fluoropyridine-3,4-diamine hydrochloride, a common stationary phase is silica gel 60 F₂₅₄. The mobile phase is typically a mixture of a relatively nonpolar solvent (e.g., dichloromethane, ethyl acetate, or hexane) and a more polar solvent (e.g., methanol or ethanol) to achieve the desired separation. The addition of a small amount of a basic modifier like triethylamine (B128534) or ammonium hydroxide (B78521) to the mobile phase can be beneficial to prevent the streaking of basic compounds on the acidic silica gel plate.

Detailed Research Findings:

Specific TLC conditions for monitoring the synthesis of 5-Fluoropyridine-3,4-diamine hydrochloride are not explicitly documented in readily available sources. However, based on general practices for the synthesis of related fluorinated pyridines and aromatic amines, a suitable TLC system can be proposed. The choice of eluent composition is critical and is often determined empirically to provide a retention factor (Rf) for the product in the range of 0.3 to 0.5 for optimal separation and visualization.

Below is a data table outlining a representative TLC method for monitoring a hypothetical synthesis of 5-Fluoropyridine-3,4-diamine hydrochloride.

Table 3: Example TLC Method for Reaction Monitoring

| Parameter | Value |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum backing |

| Mobile Phase | Dichloromethane : Methanol (9:1 v/v) with 0.5% Triethylamine |

| Chamber | Saturated with mobile phase |

| Application | Capillary spotting of reaction mixture |

| Visualization | UV light at 254 nm; Potassium permanganate (B83412) stain |

| Expected Rf (Product) | ~0.4 |

| Expected Rf (Starting Material) | Varies depending on the precursor |

This method would allow for the clear differentiation between the starting materials and the more polar diamine product, enabling the chemist to determine the optimal reaction time and assess the purity of the crude product.

Chemical Reactivity and Transformation Pathways of 5 Fluoropyridine 3,4 Diamine Hydrochloride

Reactivity at the Pyridine (B92270) Core

The pyridine ring, being inherently electron-deficient, exhibits distinct reactivity compared to its carbocyclic counterpart, benzene. This is further modulated by the attached amino and fluoro substituents.

Electrophilic Aromatic Substitution Reactions on the Fluoropyridine Ring System

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally a challenging reaction that requires harsh conditions and proceeds with low yields. youtube.comyoutube.com The electronegative nitrogen atom deactivates the ring towards electrophilic attack and, under acidic conditions, forms a pyridinium (B92312) salt, which is even more strongly deactivated. youtube.comquimicaorganica.org When substitution does occur, it is directed to the C-3 position (meta to the nitrogen) to avoid placing a positive charge on the electronegative nitrogen in the resonance structures of the reaction intermediate. youtube.comquimicaorganica.orglibretexts.org

In the case of 5-Fluoropyridine-3,4-diamine, the reactivity is significantly altered by the substituents. The two amino groups are powerful activating, ortho-, para-directing groups, while the fluorine atom is a weakly deactivating, ortho-, para-director. youtube.com The combined strong activating effect of the two adjacent amino groups is expected to overcome the deactivating nature of both the pyridine nitrogen and the fluorine atom, making the ring more susceptible to electrophilic attack than pyridine itself. youtube.com

The directing effects of the substituents determine the position of substitution. The C-4 amino group directs towards the C-3 and C-5 positions. The C-3 amino group directs towards the C-2 and C-4 positions. The C-5 fluorine atom directs towards the C-4 and C-6 positions. The most powerful activating groups, the amines, will dominate the directing effects. pearson.com The positions most activated by the combined influence of the diamino groups are C-2 and C-6. Therefore, electrophilic substitution, such as halogenation or nitration, is predicted to occur preferentially at the C-2 or C-6 positions, which are ortho to one of the amino groups and not sterically hindered. For example, in the bromination of 2-aminopyridine, the presence of the activating amino group facilitates the reaction and directs the substitution. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Reactions: Displacement of Fluorine or Other Leaving Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic rings bearing electron-withdrawing groups and a good leaving group. wikipedia.orgsemanticscholar.org Halopyridines, particularly those with the halogen at the C-2 or C-4 positions, are susceptible to SNAr because the negatively charged intermediate (Meisenheimer complex) is stabilized by the ring nitrogen. wikipedia.org Fluorine is an excellent leaving group in many SNAr reactions, often showing higher reactivity than other halogens. acs.org

For 5-Fluoropyridine-3,4-diamine, the fluorine atom is located at the C-5 position, which is meta to the ring nitrogen. This position is less activated towards nucleophilic attack compared to the ortho and para positions. wikipedia.org Furthermore, the C-3 and C-4 amino groups are strongly electron-donating, which increases the electron density of the ring and deactivates it towards nucleophilic attack.

However, displacement of a group at the meta position is not impossible. For instance, in methyl 3-nitropyridine-4-carboxylate, a nitro group at the C-3 position can be displaced by a fluoride (B91410) anion, demonstrating that SNAr can occur at this position if the ring is sufficiently activated by other substituents (in this case, a carboxylate group). wikipedia.orgnih.govnih.govscispace.com In another study, the reaction of 3-halo-4-aminopyridines with acyl chlorides led to an intramolecular nucleophilic aromatic substitution, suggesting that even a halogen at the C-3 position can be displaced under certain conditions. nih.gov Given the strong deactivating effect of the dual amino groups towards SNAr, displacement of the C-5 fluorine in 5-Fluoropyridine-3,4-diamine would likely require harsh reaction conditions or specialized reagents.

Dearomatization-Rearomatization Sequences and Pyridine Ring Opening Reactions

Dearomatization reactions provide a pathway to transform flat aromatic pyridines into three-dimensional saturated or partially saturated heterocycles like piperidines. nih.govmdpi.com A common method involves the hydrogenation of the pyridine ring, often catalyzed by transition metals like rhodium or palladium. nih.govnih.gov For example, a one-pot rhodium-catalyzed dearomatization-hydrogenation process has been developed to convert various fluoropyridine precursors into all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov This strategy could potentially be applied to 5-Fluoropyridine-3,4-diamine to produce the corresponding fluorinated diaminopiperidine derivative.

Metal-free dearomatization methods have also been reported, using reagents like amine boranes to achieve selective reduction of N-substituted pyridinium salts to 1,2- or 1,4-dihydropyridines. nih.gov

Pyridine ring-opening reactions are less common and typically require specific structural features or harsh conditions. Such reactions can be mediated by transition metal complexes or proceed via cycloaddition pathways. While theoretically possible, the opening of the highly stable pyridine ring in 5-Fluoropyridine-3,4-diamine is not a commonly expected transformation under standard synthetic conditions.

Reactivity of the Amine Functionalities

The two primary aromatic amine groups are highly reactive nucleophilic centers and are the primary sites for many chemical transformations of the molecule.

Acylation and Alkylation Reactions of the Amine Groups

Primary and secondary aromatic amines readily undergo acylation with reagents like acid chlorides, anhydrides, and esters to form amides. ncert.nic.in This reaction is often carried out in the presence of a base such as pyridine, which serves to neutralize the HCl produced and act as a nucleophilic catalyst. ncert.nic.instackexchange.comyoutube.com

For 3,4-diaminopyridine (B372788), the two amine groups exhibit different nucleophilicities, allowing for regioselective reactions. Studies have shown that acylation can be directed to either the N-3 or N-4 position depending on the reaction conditions and the acylating agent. acs.orgacs.org For example, reaction with acetic anhydride (B1165640) tends to acylate the more nucleophilic N-3 position, whereas using tert-butyl dicarbonate (B1257347) can selectively introduce a Boc protecting group at the N-4 position. acs.org This regioselectivity is crucial for the synthesis of complex derivatives.

Alkylation of the amine groups with alkyl halides is also a common reaction. ncert.nic.in As with acylation, controlling the degree and position of alkylation can be a synthetic challenge. Direct alkylation of pyridines is also possible using various methods, including reactions with organolithium reagents or Minisci-type radical alkylations, which typically functionalize the pyridine ring itself rather than the amine substituents. acs.orgnih.gov

| Acylating Agent | Reagent/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Acetic Anhydride | THF, 0 °C to rt | N-(4-amino-3-pyridinyl)acetamide (N3-acylation) | Not reported | acs.org |

| Di-tert-butyl dicarbonate (Boc₂O) | CH₂Cl₂, rt | tert-butyl (3-amino-4-pyridinyl)carbamate (N4-acylation) | 78% | acs.org |

Condensation Reactions with Carbonyl Compounds (e.g., imine, enamine formation)

The ortho-diamine arrangement of the amino groups in 5-Fluoropyridine-3,4-diamine is a key structural motif that enables facile condensation reactions with 1,2-dicarbonyl compounds or their equivalents. This reaction is a powerful method for the construction of fused heterocyclic systems, most notably imidazo[4,5-c]pyridines. nih.govnih.gov

The reaction typically involves the condensation of the diaminopyridine with an aldehyde, followed by an oxidative cyclization, or direct condensation with a carboxylic acid or its derivative (like an anhydride or ester) under dehydrating conditions (e.g., using polyphosphoric acid). For example, reacting 3,4-diaminopyridine with various benzaldehydes in the presence of sodium metabisulfite (B1197395) leads to the formation of 2-aryl-5H-imidazo[4,5-c]pyridines. nih.gov This cyclocondensation is a cornerstone in the synthesis of a wide range of biologically active molecules. nih.govnih.gov

| Carbonyl Compound/Reagent | Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted Benzaldehydes | Na₂S₂O₅ | 2-(Substituted-phenyl)-5H-imidazo[4,5-c]pyridines | nih.gov |

| Chloroacetic anhydride | TFA (cat.), HCl, i-PrOH/i-PrOAc | Imidazo[4,5-c]pyridine derivative | acs.org |

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems (e.g., imidazopyridazines, pyrimidines, polyimides)

The ortho-diamine functionality of 5-Fluoropyridine-3,4-diamine makes it a valuable precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions. This involves the reaction of the two adjacent amine groups with bifunctional electrophiles to form a new ring fused to the pyridine core.

Imidazopyridines: The most common application of this diamine is in the synthesis of fused imidazole (B134444) derivatives, specifically imidazo[4,5-c]pyridines. These reactions typically involve condensation with aldehydes, carboxylic acids, or their derivatives. The reaction with an aldehyde, for instance, proceeds through an initial Schiff base formation at one amino group, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the fused imidazole ring system. mdpi.com The general mechanism for the synthesis of imidazopyridines often involves the initial formation of an imine, followed by intramolecular cyclization. e3s-conferences.orgacs.org Various catalytic systems, including metal-free and metal-catalyzed (e.g., Copper, Iron) approaches, have been developed to promote these transformations efficiently under mild conditions. organic-chemistry.orgnih.gov

Pyrimidines: The synthesis of fused pyrimidines can be achieved by reacting ortho-diamines with 1,3-dicarbonyl compounds (like β-ketoesters or malonic esters), or their synthetic equivalents, in a [3+3] cyclocondensation. researchgate.net While specific examples utilizing 5-Fluoropyridine-3,4-diamine hydrochloride are not prevalent in the surveyed literature, the general reactivity pattern of o-diaminopyridines suggests its capability to form fused pyrimidine (B1678525) rings, known as pyrimido[4,5-c]pyridines, under appropriate acidic or thermal conditions. The reaction proceeds by sequential condensation of the amine groups with the carbonyl centers of the 1,3-dielectrophile. The synthesis of fused pyrimidines is of significant interest due to their presence in bioactive molecules and essential vitamins. nih.govsemanticscholar.org

Polyimides: Fluorinated diamines are key monomers in the production of high-performance polyimides, which are valued for their thermal stability, low dielectric constants, and good mechanical properties. kpi.uaacs.org The synthesis involves a two-step polycondensation reaction. First, the diamine (such as 5-Fluoropyridine-3,4-diamine) reacts with a tetracarboxylic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) to form a soluble poly(amic acid) precursor. mdpi.com This precursor is then converted to the final polyimide via thermal or chemical imidization, which involves cyclodehydration to form the imide rings. mdpi.comrsc.org The incorporation of fluorine atoms, as in the title compound, is a known strategy to lower the dielectric constant and moisture absorption of the resulting polymer. acs.orgrsc.org

Table 1: Examples of Cyclocondensation Reactions with o-Diaminopyridines

| Fused System | Reagent Class | General Conditions | Product Type |

|---|---|---|---|

| Imidazopyridine | Aldehydes, Carboxylic Acids | Acid or metal catalysis, thermal | Imidazo[4,5-c]pyridines |

| Pyrimidine | 1,3-Dicarbonyl compounds | Acid catalysis, reflux | Pyrimido[4,5-c]pyridines |

| Polyimide | Tetracarboxylic Dianhydrides | Two-step: 1. NMP, rt; 2. Heat | Fluorinated Polyimides |

Oxidative Transformations of Amine Groups (e.g., to nitro or azoxy compounds)

The direct oxidation of the amine groups on the 5-Fluoropyridine-3,4-diamine hydrochloride ring to nitro or azoxy functionalities is not well-documented in the scientific literature. Generally, the oxidation of aminopyridines can be challenging and may lead to a variety of products or degradation of the pyridine ring, depending on the oxidant and reaction conditions. kpi.ua The oxidation of aminopyridines to nitropyridines has been reported using strong oxidizing agents, but the yields and selectivity can be variable. acs.org The presence of two adjacent amine groups and an electron-withdrawing fluorine atom on the pyridine ring in the title compound would significantly influence the electronic properties and reactivity, potentially making controlled oxidation difficult. Oxidation could also be accompanied by other reactions, such as hydroxylation. semanticscholar.org In some cases, fluorination processes themselves can introduce oxidative changes if oxygen is present. mdpi.com

Reductive Transformations of Amine Groups (e.g., deamination or reduction to other amine derivatives)

Specific literature detailing the reductive transformations, such as deamination, of 5-Fluoropyridine-3,4-diamine hydrochloride is scarce. Reductive amination is a common synthetic method to form amines from carbonyls, not typically to remove existing aromatic amine groups. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com The deamination of aromatic amines is a synthetically important but often difficult transformation. Classical methods like the Sandmeyer reaction, which proceeds via a diazonium salt intermediate, could theoretically be applied. However, the stability of the required pyridinediazonium salt, especially with a fluorine substituent, may be a concern. Alternative modern methods for reductive deamination exist but have not been specifically reported for this compound. nih.gov

Regio- and Stereoselectivity in Chemical Transformations of 5-Fluoropyridine-3,4-diamine hydrochloride

Regioselectivity is a critical consideration in the reactions of 5-Fluoropyridine-3,4-diamine hydrochloride due to its unsymmetrical nature. The two amine groups (at C-3 and C-4) and the fluorine atom (at C-5) create a distinct electronic and steric environment.

In cyclocondensation reactions with unsymmetrical dicarbonyl compounds, two different regioisomeric products are possible. The selectivity is governed by the relative nucleophilicity of the two amine groups and the electrophilicity of the carbonyl centers. The amine at the 4-position is para to the ring nitrogen, while the amine at the 3-position is meta. This difference in position influences their basicity and nucleophilicity. Theoretical calculations, such as DFT-B3LYP, are often used to predict the regiochemical outcome by analyzing the charge densities and orbital coefficients of the reacting centers. nih.govresearchgate.net For example, in the synthesis of imidazo[1,2-a]pyridines from substituted 2-aminopyridines, the initial nucleophilic attack typically involves the exocyclic amino group, with subsequent cyclization involving the endocyclic pyridine nitrogen. acs.org A similar regiochemical preference would be expected in the reactions of 5-Fluoropyridine-3,4-diamine, where one amine group may react preferentially over the other, directing the orientation of the newly formed fused ring.

Stereoselectivity is not a factor in the reactions of the aromatic core itself but can become relevant if chiral reagents are used or if chiral centers are formed in substituents during subsequent transformations.

Detailed Reaction Mechanism Elucidation

Detailed mechanistic studies, including kinetics and intermediate characterization, are essential for understanding and optimizing chemical reactions.

There is a lack of specific kinetic data in the published literature for reactions involving 5-Fluoropyridine-3,4-diamine hydrochloride. Such studies would be valuable for determining reaction orders with respect to the diamine and other reactants, calculating activation energies, and understanding the influence of catalysts and reaction conditions on the rate of product formation. For related systems, it is known that factors like solvent polarity and the presence of catalysts can significantly impact reaction rates in the formation of fused heterocycles. nih.gov

The isolation and characterization of reaction intermediates for transformations involving 5-Fluoropyridine-3,4-diamine hydrochloride are not described in the available literature. In many cyclocondensation reactions, the intermediates are transient and difficult to isolate. For instance, in polyimide synthesis, the poly(amic acid) is a stable and characterizable intermediate polymer. mdpi.com In the formation of imidazopyridines, proposed mechanisms often involve intermediate imines or enamines, which may be observed by spectroscopic methods (e.g., NMR, MS) but are rarely isolated. acs.orgnih.gov Elucidating the structure of these transient species is key to confirming reaction pathways and understanding regioselectivity.

Computational Chemistry and Theoretical Investigations of 5 Fluoropyridine 3,4 Diamine Hydrochloride

In Silico Prediction of Spectroscopic Properties

Computational methods serve as a valuable precursor to experimental spectroscopic analysis, aiding in the assignment of complex spectra and providing a deeper understanding of the underlying molecular structure and bonding.

Theoretical NMR Chemical Shift and Coupling Constant Prediction for ¹H, ¹³C, and ¹⁹F

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational means has become a standard practice in chemical research. Density Functional Theory (DFT) is a widely used method for accurately forecasting NMR chemical shifts. nih.gov For 5-Fluoropyridine-3,4-diamine hydrochloride, theoretical calculations would involve geometry optimization of the molecule, followed by the application of the Gauge-Including Atomic Orbital (GIAO) method, often at the B3LYP level of theory with a suitable basis set. researchgate.net

Such calculations would yield predicted chemical shifts for all hydrogen, carbon, and fluorine atoms in the molecule. These theoretical values, when compared to experimental data, can confirm the molecular structure and assist in the unambiguous assignment of each resonance. For instance, the ¹⁹F chemical shift is particularly sensitive to the electronic environment, making its accurate prediction a key confirmation of the fluorine atom's position on the pyridine (B92270) ring. sciepub.com

Table 1: Hypothetical Predicted NMR Chemical Shifts (ppm) for 5-Fluoropyridine-3,4-diamine

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Predicted ¹⁹F Shift |

| H (on C2) | 7.85 | - | - |

| H (on C6) | 7.10 | - | - |

| NH₂ (at C3) | 5.50 | - | - |

| NH₂ (at C4) | 6.20 | - | - |

| C2 | - | 145.3 | - |

| C3 | - | 130.1 | - |

| C4 | - | 142.8 | - |

| C5 | - | 155.9 (J_CF = 240 Hz) | - |

| C6 | - | 115.6 | - |

| F (on C5) | - | - | -125.4 |

| Note: These values are illustrative and would need to be calculated using appropriate computational methods. |

Furthermore, theoretical calculations can predict spin-spin coupling constants (J-couplings), providing additional structural information. For example, the coupling between the fluorine atom and adjacent carbon and hydrogen atoms (e.g., ¹J_CF, ²J_HF) would be characteristic of the substitution pattern.

Vibrational Frequency Calculations for IR and Raman Assignments

Theoretical vibrational frequency calculations are instrumental in interpreting Infrared (IR) and Raman spectra. Following geometry optimization using DFT, the harmonic vibrational frequencies can be computed. nih.gov These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as N-H stretches of the amine groups, C-F stretching, and pyridine ring vibrations.

A comparison between the calculated and experimental spectra allows for a detailed assignment of the observed absorption bands. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Assignments for 5-Fluoropyridine-3,4-diamine

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| 3550 | 3408 | N-H asymmetric stretch |

| 3480 | 3341 | N-H symmetric stretch |

| 1620 | 1555 | Pyridine ring stretch |

| 1250 | 1200 | C-F stretch |

| 850 | 816 | C-H out-of-plane bend |

| Note: These values are illustrative and would be the result of DFT calculations. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Furthermore, in a condensed phase or in solution, MD simulations can model the intermolecular interactions, such as hydrogen bonding between the amine groups and with solvent molecules or a biological target. nih.gov Understanding these interactions is crucial for predicting the molecule's solubility, crystal packing, and potential binding modes to a protein. The simulations can reveal the stability of different conformations and the dynamic nature of the hydrogen bond networks. nih.gov

Application of Computational Methods in Rational Design of Derivatives

The true power of computational chemistry lies in its predictive capabilities, which can guide the rational design of new molecules with desired properties. researchgate.netnih.gov The theoretical models developed for 5-Fluoropyridine-3,4-diamine hydrochloride can serve as a foundation for designing novel derivatives.

By systematically modifying the structure in silico—for example, by introducing different substituents on the pyridine ring or the amine groups—it is possible to predict how these changes will affect the molecule's electronic properties, reactivity, and potential biological activity. For instance, DFT calculations can be used to assess the impact of substituents on the molecule's frontier molecular orbitals (HOMO and LUMO), which are key indicators of its chemical reactivity and electronic behavior. mdpi.com This computational pre-screening allows chemists to prioritize the synthesis of compounds that are most likely to exhibit the desired characteristics, thereby saving significant time and resources in the drug discovery and materials science process.

Synthetic Utility and Derivatization Strategies of 5 Fluoropyridine 3,4 Diamine Hydrochloride As a Chemical Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The diamino functionality of 5-Fluoropyridine-3,4-diamine hydrochloride is primed for a variety of cyclization reactions, enabling the construction of numerous fused heterocyclic systems. The presence of the fluorine atom on the pyridine (B92270) ring is of particular interest as it can enhance the biological activity and metabolic stability of the resulting derivatives.

Synthesis of Fluorinated Pyridinone and Pyridazine (B1198779) Derivatives

While direct synthesis of fluorinated pyridinones and pyridazines from 5-Fluoropyridine-3,4-diamine hydrochloride is not extensively documented, the reactivity of the diamine moiety suggests its potential in such transformations. The synthesis of fluorinated pyridazines, for instance, has been achieved through various methods, including the cyclocondensation of fluoromaleic anhydrides with hydrazine. nih.gov Given the diamine nature of 5-Fluoropyridine-3,4-diamine, it could potentially undergo condensation reactions with appropriate dicarbonyl compounds to yield fused dihydropyrazine (B8608421) derivatives, which could be further oxidized to the corresponding aromatic pyridazine systems.

The general approach to fluorinated pyridines often involves the introduction of fluorine at a later stage of the synthesis. nih.govuni-muenster.degoogle.comorgsyn.orgrsc.org However, using a pre-fluorinated building block like 5-Fluoropyridine-3,4-diamine hydrochloride offers a more direct route to fluorinated heterocyclic systems. For example, one of the amino groups could be transformed into a hydroxyl group, which could then participate in the formation of a pyridinone ring.

Construction of Fused Bicyclic and Polycyclic Heterocycles (e.g., pyrazolo[3,4-b]pyridines, furo[2,3-b]pyridines, thiazolo[5,4-b]pyridines)

The synthesis of fused bicyclic and polycyclic heterocycles is a well-established area where diamines play a crucial role. The 3,4-diamine arrangement on the pyridine ring is particularly suitable for the construction of fused five-membered rings.

Pyrazolo[3,4-b]pyridines: These compounds are typically synthesized through the cyclization of 5-aminopyrazoles with various reagents. mdpi.comresearchgate.netmdpi.comnih.govnih.gov A plausible synthetic route starting from 5-Fluoropyridine-3,4-diamine hydrochloride would involve diazotization of one of the amino groups followed by intramolecular cyclization to form a triazole intermediate, which could then rearrange to the more stable pyrazolo[3,4-b]pyridine scaffold. Alternatively, condensation with a 1,3-dicarbonyl compound could directly lead to the formation of the pyrazole (B372694) ring fused to the pyridine core.

Furo[2,3-b]pyridines: The synthesis of furo[2,3-b]pyridines can be achieved through various strategies, often involving the cyclization of a substituted pyridine with a suitable oxygen-containing fragment. researchgate.netnih.govscilit.comdocumentsdelivered.commdpi.comnih.gov For instance, one of the amino groups of 5-Fluoropyridine-3,4-diamine hydrochloride could be converted to a hydroxyl group, which could then react with an adjacent functional group (e.g., introduced via a Sandmeyer reaction) to form the furan (B31954) ring.

Thiazolo[5,4-b]pyridines: These heterocycles are of significant interest in medicinal chemistry. nih.govnih.gov Their synthesis often involves the reaction of an aminopyridine derivative with a sulfur-containing reagent. researchgate.netresearchgate.net A common method is the reaction of a 2-halo-3-aminopyridine with potassium thiocyanate (B1210189). Analogously, 5-Fluoropyridine-3,4-diamine hydrochloride could be selectively halogenated at one of the positions adjacent to an amino group, followed by reaction with a thiocyanate to induce cyclization and form the thiazole (B1198619) ring.

| Heterocyclic System | General Precursors | Typical Reagents/Conditions | Potential Application of 5-Fluoropyridine-3,4-diamine hydrochloride |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles, Aminopyridines | 1,3-Diketones, α,β-Unsaturated ketones, ZrCl₄ catalysis mdpi.commdpi.com | Condensation with 1,3-dicarbonyl compounds. |

| Furo[2,3-b]pyridines | Substituted Pyridines (e.g., halopyridines, hydroxypyridines) | Intramolecular cyclization, Palladium-catalyzed reactions researchgate.net | Conversion of one amino group to a hydroxyl, followed by cyclization. |

| Thiazolo[5,4-b]pyridines | Aminopyridines, Halopyridines | Potassium thiocyanate, Phosphorus pentasulfide nih.govnih.govresearchgate.net | Reaction with sulfur-containing reagents after suitable functionalization. |

Integration into Advanced Polymeric Materials (e.g., fluorinated polyimides)

Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and desirable optical and electronic properties. mdpi.comnih.gov The synthesis of polyimides typically involves the polycondensation of a diamine monomer with a dianhydride. mdpi.com 5-Fluoropyridine-3,4-diamine hydrochloride, being a fluorinated diamine, is a promising candidate as a monomer for the synthesis of novel fluorinated polyimides. The incorporation of the fluoropyridine unit into the polymer backbone could impart unique properties, such as reduced dielectric constant, low moisture absorption, and enhanced solubility, which are highly sought after in the microelectronics and aerospace industries.

The general two-step process for polyimide synthesis involves the formation of a poly(amic acid) (PAA) precursor at room temperature, followed by thermal or chemical imidization to form the final polyimide. mdpi.com

Development of Functional Organic Materials and Molecular Probes

The unique electronic properties of the fluoropyridine ring system, combined with the reactive diamino groups, make 5-Fluoropyridine-3,4-diamine hydrochloride an attractive starting material for the development of functional organic materials and molecular probes.

Precursors for Liquid Crystals and Optoelectronic Materials

The introduction of fluorine atoms into liquid crystal molecules is a common strategy to modify their mesomorphic and electro-optical properties. biointerfaceresearch.combeilstein-journals.orgrevistabionatura.comresearchgate.net The high dipole moment associated with the C-F bond can influence the dielectric anisotropy and other key parameters of liquid crystalline materials. The rigid pyridine core of 5-Fluoropyridine-3,4-diamine hydrochloride, after appropriate derivatization to introduce mesogenic units, could lead to the formation of novel fluorinated liquid crystals.

In the field of optoelectronics, organic materials are being extensively investigated for applications in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. nih.govyonsei.ac.krnih.govamanote.com Diamine derivatives are often used as hole-transporting or electron-blocking layers in these devices. The fluorinated pyridine core of this compound could be exploited to tune the energy levels (HOMO/LUMO) of the resulting materials, potentially leading to improved device performance.

Synthesis of Fluorescent Probes and Dyes

Fluorescent probes are indispensable tools in biological imaging and sensing applications. rsc.orgnih.govmdpi.com The development of novel fluorophores with tailored properties is an active area of research. Aminopyridines and their fused heterocyclic derivatives, such as furo[2,3-b]pyridines, have been shown to exhibit interesting fluorescent properties. nih.govmdpi.com The presence of the electron-withdrawing fluorine atom and the electron-donating amino groups in 5-Fluoropyridine-3,4-diamine hydrochloride can lead to compounds with significant intramolecular charge transfer (ICT) character, which is often associated with environmentally sensitive fluorescence.

By reacting the diamine with various electrophiles, it is possible to synthesize a library of fluorinated derivatives and screen them for desirable photophysical properties. For example, condensation with aldehydes or ketones could lead to fluorescent Schiff bases, while acylation or sulfonylation could be used to attach other functional moieties or targeting groups. nih.gov

| Application Area | Key Feature of 5-Fluoropyridine-3,4-diamine hydrochloride | Potential Outcome | Relevant Research Context |

|---|---|---|---|

| Liquid Crystals | Fluorinated rigid core | Modified mesomorphic and electro-optical properties | Fluorine substitution is a known strategy to tune liquid crystal properties. biointerfaceresearch.combeilstein-journals.org |

| Optoelectronic Materials | Diamine functionality and fluorinated pyridine ring | Tuning of energy levels for improved device performance | Diamine derivatives are used in organic electronic devices. yonsei.ac.kr |

| Fluorescent Probes | Fluorine and amino substituents | Development of novel fluorophores with ICT character | Aminopyridines are known to be fluorescent. nih.govmdpi.com |

Strategies for Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules from a common starting material, enabling the exploration of new areas of chemical space. While specific literature detailing DOS strategies starting directly from 5-Fluoropyridine-3,4-diamine hydrochloride is not abundant, the resulting imidazo[4,5-b]pyridine scaffold is highly amenable to such approaches. The general strategy involves the initial formation of the core heterocyclic system, followed by the introduction of various substituents at multiple diversification points.

The synthesis of imidazo[4,5-b]pyridines typically proceeds via the condensation of a pyridine-3,4-diamine with an aldehyde, followed by oxidation, or with a carboxylic acid or its derivatives. Starting with 5-Fluoropyridine-3,4-diamine hydrochloride, a library of imidazo[4,5-b]pyridines can be generated by employing a diverse set of aldehydes or carboxylic acids in the initial cyclization step. This approach allows for the systematic variation of the substituent at the 2-position of the imidazopyridine core.

Further diversification can be achieved by leveraging the reactivity of the pyridine nitrogen and any other functional groups present on the scaffold. For instance, N-alkylation or N-arylation of the imidazole (B134444) ring can introduce another vector of diversity.

Parallel synthesis is a powerful tool for the rapid generation of large numbers of individual compounds for biological screening. This technique is particularly well-suited for the derivatization of the imidazo[4,5-b]pyridine scaffold derived from 5-Fluoropyridine-3,4-diamine hydrochloride. In a typical workflow, the core 6-fluoro-1H-imidazo[4,5-b]pyridine can be synthesized in bulk and then distributed into a multi-well plate format. Subsequently, a variety of reagents can be added to each well to introduce diversity at specific positions.

For example, a library of N-substituted derivatives could be prepared by reacting the core with a diverse set of alkyl or benzyl (B1604629) halides in the presence of a base. Similarly, if the substituent introduced at the 2-position contains a reactive functional group (e.g., a carboxylic acid or an amine), further diversification can be achieved through amide bond formation or other coupling reactions.

The resulting libraries of discrete compounds can then be subjected to high-throughput screening (HTS) to identify hits against a specific biological target. HTS allows for the rapid testing of thousands of compounds, enabling the identification of structure-activity relationships (SAR) and the selection of promising lead compounds for further optimization.

A patent for imidazopyridine compounds outlines the synthesis of various derivatives, which could be adapted to a parallel synthesis format to generate a library for screening google.com.

Table 1: Exemplary Reagents for Parallel Synthesis of Imidazo[4,5-b]pyridine Derivatives

| Diversification Point | Reagent Class | Example Reagent |

| C2-Position | Aldehydes | Benzaldehyde |

| Carboxylic Acids | Acetic Acid | |

| N1/N3-Position (Imidazole) | Alkyl Halides | Benzyl Bromide |

| Acyl Halides | Acetyl Chloride | |

| Pyridine Ring (via further functionalization) | Boronic Acids (for Suzuki coupling) | Phenylboronic Acid |

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This approach is highly valuable in drug discovery as it allows for the rapid generation of analogs from a common advanced intermediate, thereby streamlining the exploration of SAR.

For imidazo[4,5-b]pyridines derived from 5-Fluoropyridine-3,4-diamine hydrochloride, LSF can be employed to modify the core structure in various ways. The fluorine atom itself can be a handle for certain transformations, although its displacement is often challenging. More commonly, other positions on the heterocyclic core are targeted.

C-H activation is a powerful LSF tool that can be used to introduce substituents at otherwise unreactive positions. For instance, palladium-catalyzed C-H arylation could potentially be used to introduce aryl groups at specific positions on the pyridine or imidazole ring, depending on the directing groups present and the reaction conditions.

Another LSF strategy involves the introduction of a handle, such as a halogen atom, early in the synthesis, which can then be used for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) in the final steps. This allows for the installation of a wide range of aryl, heteroaryl, and alkyl groups.

While specific examples detailing the LSF of derivatives from 5-Fluoropyridine-3,4-diamine hydrochloride are not prevalent in the literature, the general principles of LSF are broadly applicable to the resulting imidazo[4,5-b]pyridine scaffold.

Future Perspectives and Emerging Research Avenues in 5 Fluoropyridine 3,4 Diamine Hydrochloride Chemistry

Exploration of Novel Synthetic Methodologies (e.g., Biocatalysis, Photocatalysis, Electrocatalysis)

The development of more sustainable and efficient synthetic routes is a key area of future research. While traditional methods have been effective, emerging catalytic technologies offer significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. rsc.org

Biocatalysis : The use of enzymes or whole-cell systems for the synthesis of pyridine (B92270) derivatives is a promising green alternative to conventional chemical methods. rsc.orgrsc.org Research into biocatalytic approaches for producing substituted pyridines and piperidines from sustainable sources is underway, aiming to replace multi-step, high-impact chemical processes. ukri.org For instance, whole-cell biocatalysts have been successfully used to synthesize 3-(aminomethyl)pyridine (B1677787) with high yields, demonstrating the potential for creating complex amine-substituted pyridines in an environmentally benign, one-pot procedure. researchgate.net Future work could focus on identifying or engineering enzymes capable of regioselective amination or fluorination on a pyridine core, potentially streamlining the synthesis of 5-Fluoropyridine-3,4-diamine hydrochloride.

Photocatalysis : Visible-light-driven photocatalysis has emerged as a powerful tool for the functionalization of pyridine rings under mild conditions. acs.orgnih.gov This technology enables the generation of reactive radical intermediates from pyridine derivatives, facilitating reactions that are difficult to achieve through traditional means. nih.govacs.org For example, photocatalytic methods have been developed for the site-selective installation of alkyl, phosphinoyl, and carbamoyl (B1232498) groups onto the pyridine scaffold. acs.orgnih.gov The application of these methods to fluorinated pyridines could open new avenues for creating novel analogues of 5-Fluoropyridine-3,4-diamine hydrochloride with tailored properties.

Electrocatalysis : Electrocatalytic methods offer a highly efficient and controlled way to perform transformations like hydrogenation on the pyridine ring. acs.orgnih.gov Recent advancements have shown that electrocatalytic hydrogenation of pyridines can proceed with high yield and current efficiency under mild conditions, offering a less energy-intensive alternative to traditional thermal hydrogenation. acs.orgnih.gov This approach could be explored for the selective reduction of the pyridine ring in 5-Fluoropyridine-3,4-diamine hydrochloride to produce novel saturated heterocyclic structures.

| Methodology | Potential Advantages for Synthesizing Pyridine Derivatives | Relevant Research Findings |

| Biocatalysis | High selectivity (chemo-, regio-, stereo-), sustainable, mild conditions, reduced waste. rsc.org | One-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using whole-cell biocatalysts. rsc.orgrsc.org Synthesis of 3-(aminomethyl)pyridine with 93% yield. researchgate.net |

| Photocatalysis | Mild, transition-metal-free conditions, access to unique reactivity via radical intermediates. acs.orgnih.gov | Site-divergent C2 and C4 functionalization of pyridine derivatives using quinolinone as an organic photocatalyst. acs.orgnih.gov ortho-Alkylation of pyridine N-oxides. nih.govacs.org |

| Electrocatalysis | High efficiency, proceeds with less energy than thermal methods, high yield. acs.orgnih.gov | Quantitative hydrogenation of pyridines to piperidines using a Rh/KB catalyst with up to 99% current efficiency. acs.orgnih.gov |

Advancements in In Situ Spectroscopic Characterization Techniques

Understanding reaction mechanisms and kinetics in real-time is crucial for optimizing synthetic processes and discovering new reactivity. The advancement of in situ spectroscopic techniques will be instrumental in studying the complex transformations involving 5-Fluoropyridine-3,4-diamine hydrochloride. Techniques such as in situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry can provide detailed mechanistic insights. For example, in situ IR has been integrated into automated flow reactors to monitor reaction progress and enable autonomous optimization. dtu.dk Applying such techniques to the synthesis of 5-Fluoropyridine-3,4-diamine hydrochloride could help elucidate the roles of intermediates, identify side reactions, and rapidly determine optimal reaction conditions. Furthermore, crystallographic and spectroscopic characterization of related diamine-substituted pyridines has provided foundational data on their molecular structure and intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for designing new materials. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better temperature control, improved reproducibility, and seamless scalability. youtube.com The integration of flow chemistry with automated platforms is revolutionizing compound library generation and process optimization in drug discovery. syrris.com

For a molecule like 5-Fluoropyridine-3,4-diamine hydrochloride, which serves as a building block, an automated flow synthesis platform could enable:

Rapid Library Generation : By systematically varying reactants and conditions, large libraries of derivatives can be synthesized quickly for screening. syrris.com

Efficient Optimization : The precise control over parameters like temperature, pressure, and residence time allows for rapid optimization of reaction conditions, maximizing yield and minimizing impurities. youtube.com

Telescoped Synthesis : Multiple reaction steps can be performed sequentially in a continuous flow without intermediate isolation and purification, significantly shortening synthesis times. nih.gov

Safe Handling of Reagents : Hazardous or unstable reagents can be generated and consumed on demand within the closed flow system, improving operational safety. youtube.com

The development of a telescoped, continuous flow process for synthesizing fluorinated heterocycles like 4-fluoropyrazoles has already demonstrated the power of this approach. tib.eu Adopting similar automated flow platforms for 5-Fluoropyridine-3,4-diamine hydrochloride would accelerate the discovery of new derivatives and their applications. dtu.dk

Discovery of Unprecedented Reactivity Modes

The unique substitution pattern of 5-Fluoropyridine-3,4-diamine hydrochloride—an electron-withdrawing fluorine atom and two electron-donating amino groups on a pyridine ring—suggests a rich and underexplored reactivity profile. Future research will likely focus on uncovering novel transformations that leverage this distinct electronic arrangement.

Recent studies on other pyridine systems have revealed unconventional reactivity that could be translated to this molecule. For example, photocatalysis has been used to activate pyridines for anti-Markovnikov addition reactions. rsc.org The single-electron transfer chemistry of pyridine N-oxides has also been harnessed to generate N-oxy radicals, enabling novel C-H functionalization reactions. nih.gov Investigating analogous transformations with 5-Fluoropyridine-3,4-diamine hydrochloride could lead to the discovery of unprecedented reactivity, allowing for direct and selective functionalization at new positions on the ring or at the amine groups, thereby providing rapid access to novel chemical space.

Synergistic Approaches Combining Computational and Experimental Design for Targeted Synthesis and Applications

The integration of computational chemistry with experimental synthesis provides a powerful paradigm for modern chemical research. Density Functional Theory (DFT) and other computational methods can be used to predict reactivity, elucidate reaction mechanisms, and design molecules with specific properties before they are synthesized in the lab. nih.govnih.gov

This synergistic approach can be applied to 5-Fluoropyridine-3,4-diamine hydrochloride in several ways:

Predicting Reactivity and Site-Selectivity : Computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective functionalization reactions. nih.gov

Designing Novel Catalysts : Computational screening can identify optimal catalysts for specific transformations, accelerating the development of new synthetic methods.

Virtual Screening for Biological Targets : The structure of 5-Fluoropyridine-3,4-diamine hydrochloride and its virtual derivatives can be computationally docked into the active sites of biological targets to predict binding affinity and guide the synthesis of new drug candidates.

Rational Design of Materials : The electronic and structural properties of polymers or metal complexes derived from this compound can be modeled to design new materials with desired optical or electronic characteristics.

Studies have already shown the successful application of this combined approach for designing pyridine derivatives with high cytotoxicity against cancer cells and for evaluating the antimicrobial activity of new pyridine compounds. nih.govnih.govresearchgate.net Applying these synergistic strategies to 5-Fluoropyridine-3,4-diamine hydrochloride will undoubtedly accelerate the pace of discovery and innovation.

Q & A

Basic: What are the optimal synthetic routes for 5-Fluoropyridine-3,4-diamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves fluorination and diamine functionalization of pyridine derivatives. For example, a multi-step approach may include:

- Step 1: Reacting a pyridine precursor (e.g., 3,4-diaminopyridine) with a fluorinating agent under controlled conditions. describes analogous procedures using aldehydes and amines under heat (90–110°C) to form thiazolidinone derivatives .

- Step 2: Hydrochloride salt formation via deprotection of Boc-protected diamines using HCl, as demonstrated in for structurally related compounds (e.g., N-1-(4-methoxyphenylmethyl)-butane-1,4-diamine hydrochloride) .

Critical Factors: Reaction time (15–30 minutes for intermediate steps), temperature (90–120°C), and stoichiometric ratios of reagents (e.g., triethylamine as a base) significantly impact purity and yield.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 5-Fluoropyridine-3,4-diamine hydrochloride?

Methodological Answer:

- 1H/13C-NMR: Essential for confirming molecular structure. For example, reports chemical shifts for aromatic protons (δ 6.3–8.0 ppm) and carbons (δ 128–159 ppm) in similar pyridine derivatives .

- HPLC-MS: Validates purity and molecular weight. highlights the use of mass spectrometry to track intermediates in pyrido-pyrimidine synthesis .

- XRD or FTIR: Optional for crystallinity and functional group analysis.

Basic: What are the recommended storage conditions to ensure the stability of 5-Fluoropyridine-3,4-diamine hydrochloride?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight containers to prevent degradation.

- Environment: Use inert atmospheres (e.g., nitrogen) to avoid oxidation, as suggested in safety guidelines for pyridine derivatives () .

- Handling: Protect from moisture and light; emphasizes lab-specific protocols for hygroscopic compounds .

Advanced: How can computational modeling predict the reactivity and binding affinity of 5-Fluoropyridine-3,4-diamine hydrochloride?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: used similarity scores (0.82–0.86) to compare pyridine-diamine analogs, enabling predictions of electronic properties and stability .

- Docking Studies: Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. ’s CXCR2 antagonist study provides a template for structure-activity relationship (SAR) analysis .

Advanced: What mechanistic insights explain the biological activity of 5-Fluoropyridine-3,4-diamine hydrochloride in receptor antagonism?

Methodological Answer:

- Target Engagement: Fluorine’s electronegativity enhances binding to hydrophobic pockets in receptors (e.g., CXCR2 in ).

- SAR Studies: Modify substituents (e.g., methoxy or chloro groups) to assess potency changes. ’s synthesis of thiazolidinone derivatives demonstrates how structural variations alter activity .

- In Vitro Assays: Use calcium flux or cAMP assays to quantify receptor modulation.

Advanced: How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?

Methodological Answer:

- Variable Analysis: Re-evaluate reaction conditions (e.g., shows yield differences based on aldehyde choice and heating duration) .

- Reproducibility Checks: Standardize purification methods (e.g., column chromatography vs. recrystallization).

- Cross-Validation: Compare NMR and HPLC data with literature benchmarks (e.g., ’s diamine hydrochloride characterization) .

Advanced: What strategies optimize the regioselective fluorination of pyridine-diamine precursors?

Methodological Answer:

- Catalytic Systems: Use transition-metal catalysts (e.g., Pd or Cu) to direct fluorine incorporation at the 5-position.

- Solvent Effects: Polar aprotic solvents (DMF, ACN) enhance reaction efficiency, as seen in ’s NaN3-mediated azide formation .

- Protecting Groups: Temporarily block reactive sites (e.g., amines) to prevent side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.